(3R,4R)-4-Methoxy-N-methyloxolan-3-amine
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Overview
Description
(3R,4R)-4-Methoxy-N-methyloxolan-3-amine is a chiral compound with significant potential in various scientific fields. This compound features a methoxy group and an amine group attached to an oxolane ring, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methoxy-N-methyloxolan-3-amine can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method uses a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, such as N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds without the need for chromatography, and the diastereomers are separated by crystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis methods that ensure high yield and purity. The process may include the use of sodium hydroxide as an alkali and methyl alcohol as a solvent . This method is suitable for both small-scale laboratory preparation and large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methoxy-N-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (for reduction), sodium hydroxide (for substitution), and various oxidizing agents. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in the synthesis of bioactive molecules.
Scientific Research Applications
(3R,4R)-4-Methoxy-N-methyloxolan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methoxy-N-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol: This compound is structurally similar and is used as an intermediate in the synthesis of bioactive molecules.
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: This compound is an allosteric inhibitor used in medicinal chemistry.
Uniqueness
(3R,4R)-4-Methoxy-N-methyloxolan-3-amine is unique due to its specific chiral configuration and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-4-methoxy-N-methyloxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-5-3-9-4-6(5)8-2/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOXETIJIXJZTE-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1COCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1COC[C@@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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